3-Iodo-2,6-dimethylaniline hydrochloride
Overview
Description
3-Iodo-2,6-dimethylaniline hydrochloride is a chemical compound with the molecular formula C8H11ClIN. It has a molecular weight of 283.54 g/mol . The IUPAC name for this compound is 3-iodo-2,6-dimethylaniline;hydrochloride .
Synthesis Analysis
The synthesis of 3-Iodo-2,6-dimethylaniline hydrochloride can be achieved through an aromatic iodination reaction with molecular iodine . The desired products are isolated in nearly quantitative yields after a simple extraction .Molecular Structure Analysis
The InChI representation of the compound isInChI=1S/C8H10IN.ClH/c1-5-3-4-7 (9)6 (2)8 (5)10;/h3-4H,10H2,1-2H3;1H
. The Canonical SMILES representation is CC1=C (C (=C (C=C1)I)C)N.Cl
. Chemical Reactions Analysis
2,6-Dimethylaniline hydrochloride, a key starting material, may be used in the preparation of 2,6-dimethylphenyl isocyanate via phosgenation .Physical And Chemical Properties Analysis
The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . It has a rotatable bond count of 0 . The exact mass of the compound is 282.96247 g/mol . The topological polar surface area is 26 Ų . The heavy atom count is 11 .Scientific Research Applications
Synthesis and Intermediates
3-Iodo-2,6-dimethylaniline hydrochloride is an aromatic organic intermediate used in the synthesis of various compounds. For example, it was used in the synthesis of 3,5-Dimethyl-4-bromoiodobenzene and 2,6-Dimethyl-4-bromoiodobenzene, demonstrating its role in producing dimethyl-4-bromoiodobenzenes, which have broad applications across many fields (Li Yu, 2008).
Palladium Complexes Synthesis
Another application of 3-Iodo-2,6-dimethylaniline hydrochloride is in the synthesis of palladium complexes. N,N-Dialkyl-2-iodoanilines, including 3-Iodo-2,6-dimethylaniline, are used to create various Pd(ii) complexes, essential for various chemical reactions and processes (D. Solé, X. Solans, M. Font‐Bardia, 2007).
Chemical Oxidation Studies
This compound is also significant in chemical studies, such as in the Fenton process for oxidation. The degradation of 2,6-dimethylaniline, a related compound, by the Fenton process highlights the importance of such chemicals in understanding and improving oxidation processes in various industrial and environmental contexts (Nalinrut Masomboon, C. Ratanatamskul, Ming-Chun Lu, 2009).
Analytical Chemistry
In analytical chemistry, derivatives of 3-Iodo-2,6-dimethylaniline hydrochloride are used in liquid–liquid microextraction methods for determining iodine in various samples, showcasing its utility in analytical methodologies (M. Gupta, A. K. Pillai, Amrita Singh, Archana Jain, K. Verma, 2011).
Environmental and Health Studies
The compound's derivatives also play a role in environmental and health studies. For instance, the study of 2,6-dimethylaniline's reaction over sulphided hydrotreating catalysts provides insights into the environmental and health impacts of such chemicals (J. Gestel, J. Leglise, J. Duchet, 1992).
Future Directions
properties
IUPAC Name |
3-iodo-2,6-dimethylaniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN.ClH/c1-5-3-4-7(9)6(2)8(5)10;/h3-4H,10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRVNADCRWDACZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)I)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80466266 | |
Record name | 3-Iodo-2,6-dimethylaniline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80466266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-2,6-dimethylaniline hydrochloride | |
CAS RN |
135630-62-5 | |
Record name | 3-Iodo-2,6-dimethylaniline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80466266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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